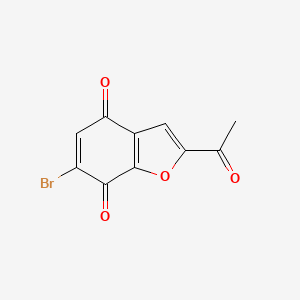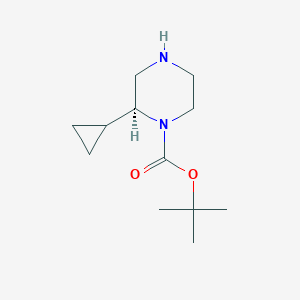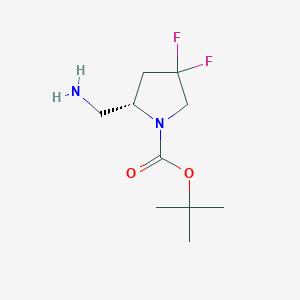![molecular formula C9H10BrN3O B1378999 3-ブロモ-6-エチル-5-メチルピラゾロ[1,5-a]ピリミジン-7(4H)-オン CAS No. 1403767-27-0](/img/structure/B1378999.png)
3-ブロモ-6-エチル-5-メチルピラゾロ[1,5-a]ピリミジン-7(4H)-オン
概要
説明
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position. The pyrazolo[1,5-A]pyrimidine scaffold is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
科学的研究の応用
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Chemical Biology: It is used as a chemical probe to study various biological processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dibromopyrazolo[1,5-A]pyrimidine.
Sonogashira Coupling: The 2,6-dibromopyrazolo[1,5-A]pyrimidine undergoes a regio-controlled Sonogashira-type coupling reaction with a wide range of terminal alkynes. This step is crucial for introducing the ethyl group at the 6th position.
Subsequent Coupling Reactions: The subsequent introduction of alkynyl, aryl, or arylamine groups at the 2nd position is achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: As mentioned earlier, the compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and terminal alkynes.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Palladium catalysts and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 6th position, while Suzuki–Miyaura coupling with boronic acids introduces aryl groups at the 2nd position .
作用機序
The mechanism of action of 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is not well-documented. similar compounds in the pyrazolo[1,5-A]pyrimidine family are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, ethyl group, and methyl group at specific positions on the pyrazolo[1,5-A]pyrimidine scaffold differentiates it from other similar compounds .
特性
IUPAC Name |
3-bromo-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-3-6-5(2)12-8-7(10)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRTPYSYCBBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



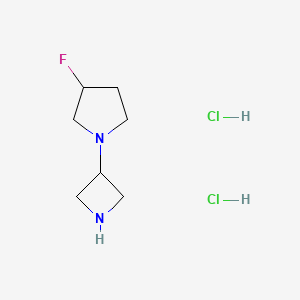
![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
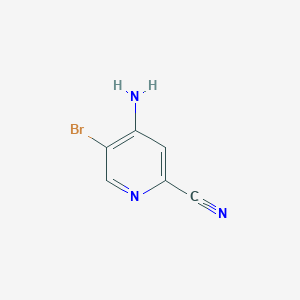
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
